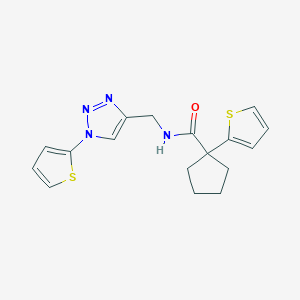

1-(thiophen-2-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide

Description

1-(thiophen-2-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide is a heterocyclic compound featuring a cyclopentane carboxamide core linked to two distinct thiophene-substituted triazole moieties. Its molecular formula is C₂₀H₁₉N₅OS₂, with a molecular weight of 409.5 g/mol . This compound’s design aligns with trends in medicinal chemistry, where fused heterocycles are prioritized for their metabolic stability and target-binding capabilities .

Properties

IUPAC Name |

1-thiophen-2-yl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS2/c22-16(17(7-1-2-8-17)14-5-3-9-23-14)18-11-13-12-21(20-19-13)15-6-4-10-24-15/h3-6,9-10,12H,1-2,7-8,11H2,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJUBPWMSFILIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CN(N=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(thiophen-2-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide is a complex organic compound that incorporates thiophene and triazole moieties within its structure. This combination suggests potential biological activities, particularly in medicinal chemistry. The compound's unique electronic properties and structural features may contribute to its efficacy against various biological targets.

Structural Characteristics

The compound features:

- Thiophene Rings : Known for their electron-rich nature, enhancing reactivity and biological interactions.

- Triazole Moiety : Often associated with antimicrobial and anticancer activities.

- Cyclopentanecarboxamide Framework : Provides additional sites for interaction with biological targets.

Potential Biological Activities

While direct research on the specific compound is limited, related thiophene-containing compounds have demonstrated various biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(thiophen-3-yl)-N-(methyl)cyclopentanecarboxamide | Thiophene ring, methyl group | Antimicrobial |

| 2-thiophenecarboxylic acid | Thiophene ring, carboxylic acid | Anti-inflammatory |

| 5-(thiophen-2-yl)-1H-pyrazole | Thiophene ring, pyrazole | Anticancer |

The dual thiophene structure combined with a triazole moiety in our compound enhances its potential activity compared to simpler derivatives.

Anticancer Activity

Research has shown that compounds containing thiophene and triazole rings can exhibit significant anticancer properties. For example, studies on similar triazole derivatives indicated cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis.

Antimicrobial Properties

Thiophene derivatives have also been reported to possess antimicrobial properties. A study demonstrated that certain thiophene-based compounds could inhibit bacterial growth effectively, suggesting potential applications in treating infections.

Synthesis Methods

The synthesis of this compound can be approached through several methods:

- Condensation Reactions : Combining thiophene derivatives with triazole precursors.

- Cyclization Reactions : Forming the cyclopentanecarboxamide framework through cyclization techniques.

- Functional Group Modifications : Tailoring the compound's reactivity by modifying functional groups on the thiophene or triazole rings.

Pharmacodynamics and Interactions

Understanding the pharmacodynamics of this compound is crucial for predicting its behavior in biological systems. Interaction studies using techniques such as:

- Molecular Docking : To assess binding affinity to target proteins.

- In vitro Assays : To evaluate cytotoxicity and antibacterial efficacy.

These studies will provide insights into how the compound interacts with biological macromolecules and its potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations :

- The target compound’s dual thiophene-triazole system distinguishes it from simpler analogs like N-(2-nitrophenyl)thiophene-2-carboxamide , which lacks the triazole bridge and cyclopentane core .

- The 4-chlorophenyl substituent in 1-(4-chlorophenyl)-N-(triazolo-thiazin-3-yl)cyclopentanecarboxamide suggests halogenation improves bioactivity, whereas the target compound uses thiophene for electronic effects .

Crystallographic and Computational Analysis

- N-(2-nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 13.53°–16.07° between aromatic rings, stabilized by weak C–H⋯O/S interactions . The target compound’s cyclopentane core likely reduces ring coplanarity, altering intermolecular packing compared to planar analogs.

- Software such as SHELXL and WinGX are critical for refining such structures, particularly for anisotropic displacement parameters and hydrogen-bond networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.